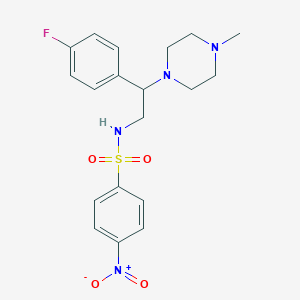

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Description

The target compound, N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, features a unique trifunctional architecture:

- A 4-fluorophenyl group contributing hydrophobic and electron-withdrawing properties.

- A 4-nitrobenzenesulfonamide group with strong electron-withdrawing and polar characteristics.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O4S/c1-22-10-12-23(13-11-22)19(15-2-4-16(20)5-3-15)14-21-29(27,28)18-8-6-17(7-9-18)24(25)26/h2-9,19,21H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCHASOMCMDAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the fluorophenyl intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.

Introduction of the piperazine moiety: The fluorophenyl intermediate is then reacted with a methylpiperazine derivative under controlled conditions to form the desired piperazine-containing intermediate.

Sulfonamide formation: The final step involves the reaction of the piperazine intermediate with a nitrobenzenesulfonyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The fluorophenyl group can undergo electrophilic substitution reactions.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophilic reagents such as sodium hydride or organolithium compounds can be used.

Major Products Formed

Oxidation: Formation of nitro to amine derivatives.

Reduction: Formation of substituted fluorophenyl derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides, including those similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, exhibit significant antimicrobial properties. A study demonstrated that such compounds can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

Compounds with a sulfonamide moiety have been investigated for their anticancer activities. Studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell survival and proliferation. Case studies have shown promising results in vitro against several cancer cell lines .

Neurological Research

The compound's piperazine structure is notable for its potential in neurological applications. Research indicates that piperazine derivatives can act as modulators of neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. This compound's ability to cross the blood-brain barrier enhances its viability as a candidate for further neurological studies .

A. Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

B. Cancer Cell Line Analysis

In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analyses revealed an increase in apoptosis markers, suggesting that this compound may serve as a lead compound for anticancer drug development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds with amino acid residues. The nitrobenzenesulfonamide group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Groups

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () : Uses a 4-methylbenzenesulfonyl (tosyl) group, which is less electron-withdrawing than nitro, possibly reducing metabolic stability but increasing lipophilicity .

- N-(4-Methoxyphenyl)benzenesulfonamide (): A methoxy group acts as an electron donor, contrasting with the nitro group’s electron-withdrawing nature. This difference could alter sulfonamide reactivity and intermolecular interactions .

Piperazine/Piperidine Moieties

- Target Compound : The 4-methylpiperazine ring offers two nitrogen sites for protonation, enhancing water solubility and enabling pH-dependent behavior.

- Compounds 2e and 2f () : Feature a 2,2,6,6-tetramethylpiperidin-1-yloxy group, which is sterically hindered and less basic than piperazine. This may reduce cellular permeability but improve stability against oxidation .

Linker and Backbone Variations

- Target Compound : An ethyl linker bridges the 4-fluorophenyl and piperazine groups, providing conformational flexibility.

- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () : Uses an acetamide linker , introducing a carbonyl group that may participate in hydrogen bonding or enzymatic cleavage .

Key Findings and Implications

Piperazine vs. Piperidine : The target’s 4-methylpiperazine offers superior solubility and basicity compared to hindered piperidine derivatives, which may favor pharmacokinetics .

Synthetic Flexibility : Methods like azide substitution () and GP1 protocols () demonstrate diverse strategies for modifying sulfonamide scaffolds, suggesting routes to optimize the target compound .

Biological Activity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H23F2N3O4S

- Molecular Weight : 359.412 g/mol

- CAS Number : 903251-88-7

The structure consists of a sulfonamide group linked to a piperazine moiety and a fluorophenyl substituent, which is critical for its biological activity.

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism suggests potential antibacterial properties.

- Interaction with Neurotransmitter Systems : The piperazine structure may facilitate interactions with serotonin and dopamine receptors, indicating possible applications in neuropharmacology.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance:

- A study demonstrated that compounds similar to this compound showed significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has also indicated that this compound may exhibit anticancer activity:

- In vitro studies revealed that sulfonamide derivatives could induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Cancer Cell Lines :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.